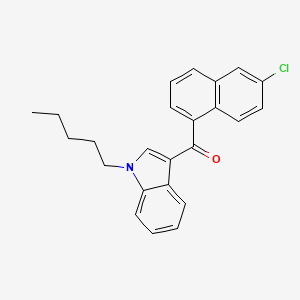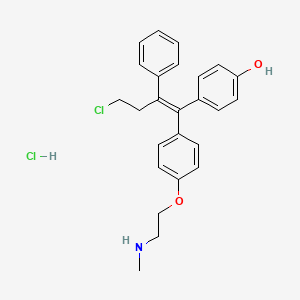
JWH 398 6-chloronaphthyl isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 6-chloronaphthyl isomer differs structurally from JWH 398 by having the chloro group attached to the naphthyl rings at the 6, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Scientific Research Applications
Ultra High Performance Liquid Chromatography
- UHPLC and Time-of-Flight Mass Spectrometry : A study by Marginean et al. (2015) discusses the use of ultra high performance liquid chromatography (UHPLC) combined with time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including JWH compounds. This method is beneficial for separating controlled substances and their positional isomers, providing a critical tool for forensic drug analysis.
Gas Chromatography-Mass Spectrometry
- Positional Isomer Differentiation of JWH-081 : Kusano et al. (2015) conducted a study on differentiating positional isomers of JWH-081 using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) and tandem mass spectrometry (GC-MS/MS). This research, detailed in Kusano et al. (2015), is crucial for identifying isomers that may have different toxicological profiles.
Nanocluster Research
- Ligand Effect on Isomer Stability : Tang et al. (2015) investigated the influence of ligands on the stability of isomers in Au24(SR)20 nanoclusters. Their research, found in Tang et al. (2015), highlights the importance of ligands in determining the energy landscape of nanoclusters, which can have broader implications in materials science.
Mass Spectrometric Hydroxyl-Position Determination
- Hydroxyindole Metabolites of JWH-018 : A study by Kusano et al. (2016) developed a method using GC-EI-MS/MS for differentiating hydroxyindole metabolite isomers of JWH-018. This research, detailed in Kusano et al. (2016), is significant for understanding the metabolism of synthetic cannabinoids and their isomeric compounds.
Liquid Chromatography–Mass Spectrometry
- 1-Fluorobenzyl-3-Naphthoyl-Indoles Isomers : Chikumoto et al. (2018) studied the differentiation of 1-fluorobenzyl-3-naphthoyl-indoles, including FUB-JWH-018 and its isomers, using high-performance liquid chromatography and mass spectrometry. This research, as seen in Chikumoto et al. (2018), contributes to forensic analysis by distinguishing halogen positional isomers.
Infrared and Mass Spectrometry
- Differentiation of Methylated Indole Ring Regioisomers : Belal et al. (2018) investigated the differentiation of regioisomeric methylated indole ring analogues, including JWH-007 and its isomers, using gas chromatography and infrared spectroscopy. Their findings, available in Belal et al. (2018), are important for forensic chemistry and cannabinoid analysis.
properties
Product Name |
JWH 398 6-chloronaphthyl isomer |
|---|---|
Molecular Formula |
C24H22ClNO |
Molecular Weight |
375.9 |
IUPAC Name |
(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI Key |
AICJARHUOUQZSH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
synonyms |
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)